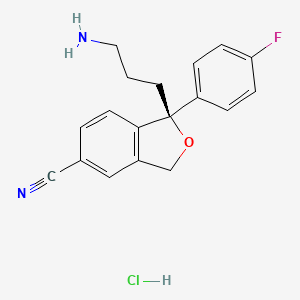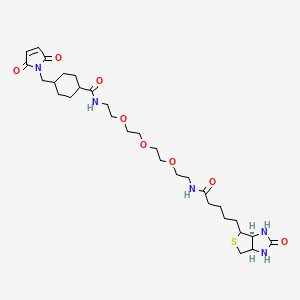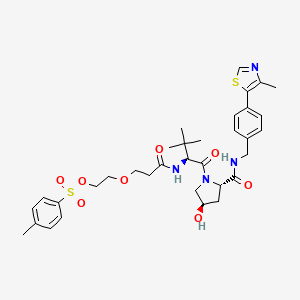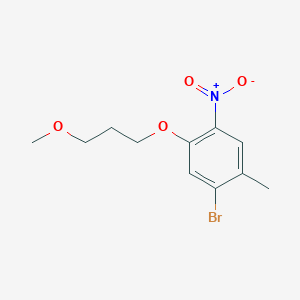
(S)-Didemethyl Citalopram Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Didemethyl Citalopram Hydrochloride is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. This compound is specifically the S-enantiomer of didemethyl citalopram, which means it is one of the two mirror-image forms of the molecule. The S-enantiomer is often more pharmacologically active than its counterpart, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Didemethyl Citalopram Hydrochloride typically involves multiple steps, starting from the parent compound, citalopram. One common method involves the demethylation of citalopram to produce didemethyl citalopram, followed by the separation of the S-enantiomer using chiral chromatography or other enantioselective techniques .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral separation techniques to isolate the desired enantiomer. This process may involve the use of chiral catalysts or resolving agents to achieve high enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Didemethyl Citalopram Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
(S)-Didemethyl Citalopram Hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-Didemethyl Citalopram Hydrochloride is similar to that of citalopram. It primarily inhibits the reuptake of serotonin in the central nervous system, thereby increasing the levels of serotonin available for neurotransmission. This inhibition is achieved through the blockade of the serotonin transporter (solute carrier family 6 member 4), which is responsible for the reabsorption of serotonin into presynaptic neurons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citalopram: The parent compound, which is a racemic mixture of both R- and S-enantiomers.
Escitalopram: The S-enantiomer of citalopram, which is more selective and potent in inhibiting serotonin reuptake
Paroxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
(S)-Didemethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which may offer distinct pharmacological advantages over the racemic mixture or other SSRIs. Its selective inhibition of serotonin reuptake with minimal effects on other neurotransmitters makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H18ClFN2O |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m0./s1 |
InChI-Schlüssel |
ZPPDJHFUISDGTP-FERBBOLQSA-N |
Isomerische SMILES |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)

![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)


![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)

![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)

![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
